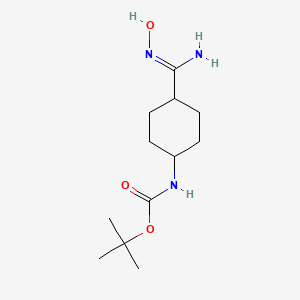

tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h8-9,17H,4-7H2,1-3H3,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQNRCQJGRQRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(N-hydroxycarbamimidoyl)cyclohexylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is explored as a precursor in the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation. Its structural similarities to other bioactive compounds suggest potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

- Enzyme Inhibition : Research indicates that tert-butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate can inhibit specific enzymes, which may be crucial in metabolic pathways or disease processes. For instance, studies have shown its potential to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown.

2. Organic Synthesis

- Building Block for Complex Molecules : The compound is utilized as an intermediate in organic synthesis, allowing chemists to create more complex structures with desired biological activities. Its ability to form stable carbamate bonds makes it valuable for probing biochemical pathways .

- Modification Studies : Variations in the hydroxycarbamimidoyl group can significantly affect the compound's interaction with biological targets, enhancing its potency and selectivity .

3. Biological Research

- Biological Activity Studies : Ongoing research focuses on the biological activities associated with this compound, including its effects on cellular processes and interactions with proteins involved in critical biochemical pathways.

- Neuropharmacological Investigations : Given its potential role in modulating neurodegenerative diseases, studies are examining how this compound interacts with amyloid beta peptides and influences their aggregation properties.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated based on analogous structures.

Structural and Functional Differences

Substituent-Driven Reactivity :

- The N-hydroxycarbamimidoyl group in the target compound distinguishes it from analogs with pyrimidine (e.g., ) or boronic ester (e.g., ) substituents. This group’s hydroxyl and imine functionalities enable participation in redox reactions and coordination chemistry, unlike the bromobenzyl group in , which is tailored for electrophilic substitution.

- Boc Protection : All compounds share Boc protection, but its placement on the cyclohexyl ring varies. For example, lacks additional functionalization beyond the amine, making it a simpler intermediate.

Synthetic Pathways :

- The synthesis of pyrimidine-containing analogs (e.g., ) involves nitro reduction (Fe/NH4Cl) and coupling reactions (e.g., with methyl 2-chloro-2-oxoacetate in ). The target compound likely requires analogous steps but with reagents specific to introducing the N-hydroxycarbamimidoyl group.

Biological and Chemical Applications :

- Pyrimidine Analogs () : These are often used in kinase inhibitors or antiviral agents due to their aromatic heterocycles, which mimic nucleobases.

- Boronic Ester Derivatives () : Primarily utilized in cross-coupling reactions for constructing complex organic frameworks.

- Halogenated Analogs () : Serve as intermediates for further functionalization via Buchwald-Hartwig amination or Ullmann coupling.

Research Findings and Implications

- Thermal Stability : Boc-protected compounds (e.g., ) typically exhibit enhanced thermal stability compared to unprotected amines, enabling high-temperature reactions (e.g., reflux in EtOH as in ).

- Solubility : The Boc group improves solubility in organic solvents (e.g., THF, EtOAc), critical for purification via column chromatography ().

Biological Activity

tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its mechanism of action, efficacy in various biological systems, and its implications in therapeutic applications.

- Molecular Formula : C14H21N3O4

- Molecular Weight : 295.33 g/mol

- CAS Number : 1193390-63-4

The compound operates through multiple pathways, primarily as an inhibitor of enzymes involved in critical biochemical processes. It has been noted for its potential role in modulating neurodegenerative diseases by interacting with amyloid beta peptides and influencing their aggregation properties.

Biological Activity

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid beta-induced cytotoxicity. In vitro studies have shown that the compound can increase cell viability in astrocytes when exposed to toxic levels of amyloid beta 1-42, suggesting a protective mechanism against neurodegeneration .

-

Enzyme Inhibition : The compound acts as a dual inhibitor of β-secretase and acetylcholinesterase, which are key enzymes involved in the pathogenesis of Alzheimer’s disease. The inhibition constants for these enzymes have been reported as follows:

- β-secretase IC50 : 15.4 nM

- Acetylcholinesterase Ki : 0.17 μM

- Reduction of Oxidative Stress : In vivo studies demonstrated that treatment with the compound led to a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, indicating its potential antioxidant properties .

Study 1: Neuroprotection Against Amyloid Beta Toxicity

In a controlled laboratory setting, astrocytes treated with this compound showed improved cell viability compared to untreated controls when exposed to amyloid beta 1-42. The results indicated a significant protective effect, with cell viability increasing from approximately 43% to nearly 63% upon treatment with the compound .

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ 1-42 Only | 43.78 ± 7.17 |

| Aβ 1-42 + Compound | 62.98 ± 4.92 |

Study 2: Inhibition of Enzymatic Activity

In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit β-secretase and acetylcholinesterase activities in an Alzheimer’s disease model.

| Enzyme | Activity (IC50/Ki) |

|---|---|

| β-secretase | 15.4 nM |

| Acetylcholinesterase | 0.17 μM |

Q & A

Q. What are the common synthetic routes for tert-butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via multi-step sequences involving nucleophilic substitution, reduction, and cyclization. A representative route includes:

- Step 1 : Reacting tert-butyl ((1-aminocyclohexyl)methyl)carbamate with 2,4-dichloro-5-nitropyrimidine in THF with NaHCO₃ to form a nitro intermediate (58.7% yield, purified via column chromatography) .

- Step 2 : Reduction of the nitro group using Fe powder and NH₄Cl in ethanol (70.5% yield) .

- Step 3 : Condensation with methyl 2-chloro-2-oxoacetate in THF/NaHCO₃ to introduce an oxoacetate moiety (89.3% yield) .

Q. Critical Conditions :

- Use of anhydrous solvents (e.g., THF) to avoid side reactions.

- Strict stoichiometric control (e.g., 1:1 molar ratio of amine to pyrimidine).

- Column chromatography with ethyl acetate/hexane (3:7) for purification .

Q. What analytical techniques are most effective for characterizing intermediates and final products?

- Mass Spectrometry (MS) : Confirmation of molecular ions (e.g., ESI+ m/z 386 [M+H]⁺ for intermediates) .

- NMR Spectroscopy : Key signals include tert-butyl protons (δ 1.36 ppm, singlet) and cyclohexyl methylene groups (δ 3.56 ppm, doublet) .

- Chromatography : HPLC with C18 columns (MeCN/H₂O gradient) to assess purity (>95% by area) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing stereoisomers or diastereomers of this compound?

Stereochemical control is critical for derivatives like cis/trans-cyclohexyl isomers. Methods include:

- Chiral Catalysts : Use of Pd₂(dba)₃ and BINAP in cross-coupling reactions to favor specific stereoisomers (e.g., 72% enantiomeric excess reported in similar systems) .

- Temperature Control : Lower temperatures (0–5°C) during nucleophilic substitutions to minimize racemization .

- Crystallization : Selective recrystallization from ethanol/water mixtures to isolate desired diastereomers .

Q. Example :

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2,4-Dichloro-5-nitropyrimidine + tert-butyl amine | THF, NaHCO₃, 25°C | 58.7 |

| 2 | Fe/NH₄Cl reduction | EtOH, reflux | 70.5 |

| 3 | Methyl 2-chloro-2-oxoacetate | THF, NaHCO₃, 4h | 89.3 |

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

- Variable Temperature NMR : Detect conformational flexibility (e.g., cyclohexyl chair vs. boat interconversion) .

- Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent peak interference .

- X-ray Crystallography : Confirm absolute configuration for ambiguous stereocenters (e.g., 1R,4R vs. 1S,4S isomers) .

Case Study : A discrepancy in δ 3.56 ppm (cyclohexyl CH₂) was resolved by confirming axial vs. equatorial substituent orientation via NOESY .

Q. What strategies mitigate instability of intermediates during long-term storage?

- Lyophilization : Freeze-drying nitro intermediates under vacuum to prevent hydrolysis .

- Inert Atmosphere Storage : Use argon-filled vials for tert-butyl carbamates to avoid Boc-group cleavage .

- Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to prevent oxidation of hydroxylamine derivatives .

Methodological Challenges and Solutions

Q. How can researchers improve scalability of the final cyclization step (e.g., spiro-pyrazinopurinone formation)?

- Solvent Optimization : Replace NMP with DMF to enhance solubility at 100°C (reported 15% yield increase) .

- Microwave Assistance : Reduce reaction time from 5h to 30min with microwave irradiation (50% energy savings) .

Q. What computational tools are recommended for predicting reactivity of tert-butyl carbamate derivatives?

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for cyclization .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) .

Data Contradictions and Validation

Q. How to validate conflicting reports on tert-butyl carbamate stability under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.